

# Application Notes and Protocols: MDX-124 Antibody-Dependent Cellular Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

MDX-124 is a humanized IgG1 monoclonal antibody that targets Annexin-A1 (ANXA1), a protein overexpressed in various cancers, including pancreatic, breast, lung, and ovarian cancer.[1][2][3][4] High expression of ANXA1 is often correlated with a poorer prognosis.[2][5] MDX-124 has been shown to inhibit cancer cell proliferation and migration.[5][6][7][8] A key mechanism of action for MDX-124 is its ability to induce Antibody-Dependent Cellular Cytotoxicity (ADCC), a process where immune cells, such as Natural Killer (NK) cells, are recruited to lyse antibody-coated target cells.[3][7] This document provides a detailed protocol for assessing the ADCC activity of MDX-124.

# Signaling Pathway of Antibody-Dependent Cellular Cytotoxicity (ADCC)

The ADCC signaling cascade is initiated when the Fc region of an antibody, such as MDX-124, bound to a target cell antigen (ANXA1), is recognized by Fcy receptors (like CD16a) on the surface of an effector immune cell, most notably NK cells.[9][10] This engagement triggers a signaling pathway within the NK cell, leading to the release of cytotoxic granules containing perforin and granzymes, which ultimately induce apoptosis in the target cancer cell.[10]





Click to download full resolution via product page

Caption: Signaling pathway of MDX-124 mediated ADCC.

### **Experimental Protocol: MDX-124 ADCC Assay**

This protocol outlines a lactate dehydrogenase (LDH) release assay to quantify the ADCC activity of MDX-124. LDH is a cytosolic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane, serving as an indicator of cell lysis.[11]

### **Materials and Reagents**

- Target Cells: ANXA1-expressing cancer cell line (e.g., A549 lung carcinoma or MIA PaCa-2 pancreatic cancer cells).
- Effector Cells: Human Natural Killer (NK) cells (cryopreserved or freshly isolated).
- Antibodies:
  - MDX-124 (humanized anti-ANXA1 IgG1)
  - Isotype Control (human IgG1)



- Cell Culture Media: RPMI-1640, F-12K Medium, or other appropriate media for the chosen cell lines, supplemented with 10% Fetal Bovine Serum (FBS).
- Assay Reagents:
  - CytoTox 96® Non-Radioactive Cytotoxicity Assay Kit (or similar LDH release assay kit).
     [11]
  - Trypsin-EDTA
  - Phosphate-Buffered Saline (PBS)

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Experimental workflow for the MDX-124 ADCC assay.



#### **Step-by-Step Procedure**

- 1. Preparation of Target Cells: a. Culture ANXA1-expressing target cells to approximately 75-80% confluency. b. Harvest the cells using Trypsin-EDTA, wash with PBS, and resuspend in culture medium. c. Count the cells and adjust the concentration to 1 x 10<sup>5</sup> cells/mL.
- 2. Preparation of Effector Cells (NK Cells): a. If using cryopreserved NK cells, thaw them rapidly in a 37°C water bath. b. Slowly add warmed culture medium to the cells. c. Centrifuge the cells, resuspend in fresh medium, and allow them to recover overnight in an incubator if necessary. d. On the day of the assay, count the live cells and prepare serial dilutions to achieve the desired Effector-to-Target (E:T) ratios (e.g., 20:1, 10:1, 5:1, 1:1).
- 3. Assay Plate Setup: a. Seed 50  $\mu$ L of the target cell suspension (5,000 cells) into each well of a 96-well round-bottom plate.[11] b. Prepare serial dilutions of MDX-124 and the isotype control antibody. Add 50  $\mu$ L of the antibody dilutions to the appropriate wells. c. Add 50  $\mu$ L of culture medium to the control wells (spontaneous release and maximum release). d. Incubate the plate for 1 hour at 37°C.[11]
- 4. Co-incubation: a. Add 50  $\mu$ L of the effector cell suspensions to the wells to achieve the desired E:T ratios. The final volume in each well should be 200  $\mu$ L. b. For the 'Target Spontaneous Release' control, add 50  $\mu$ L of medium instead of effector cells. c. For the 'Target Maximum Release' control, add 10  $\mu$ L of the Lysis Solution (from the assay kit) 45 minutes before the end of the incubation period.[11] d. Centrifuge the plate at 250 x g for 4 minutes to facilitate cell-to-cell contact.[11] e. Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.[12]
- 5. LDH Detection: a. Following incubation, centrifuge the plate at 250 x g for 4 minutes.[11] b. Carefully transfer 50 μL of the supernatant from each well to a fresh 96-well flat-bottom plate. [11] c. Add 50 μL of the CytoTox 96® Reagent (LDH substrate) to each well of the new plate. [11] d. Incubate for 30 minutes at room temperature, protected from light.[11] e. Add 50 μL of the Stop Solution to each well.[11] f. Measure the absorbance at 490 nm using a standard plate reader.

#### **Data Analysis**

Calculate the percentage of specific cytotoxicity using the following formula:



% Cytotoxicity =  $100 \times [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]$ 

- Experimental Release: Absorbance from target cells + effector cells + antibody.
- Spontaneous Release: Absorbance from target cells + effector cells (no antibody).
- Maximum Release: Absorbance from target cells lysed with lysis solution.

## **Quantitative Data Summary**

The ADCC activity of MDX-124 has been demonstrated in a reporter bioassay, yielding a potent half-maximal effective concentration (EC50).[3][4] The following tables summarize this reported data and provide an example of a typical dose-response experiment.

Table 1: Reported MDX-124 ADCC Activity

| Parameter | Value   | Cell Line Context | Reference |
|-----------|---------|-------------------|-----------|
| EC50      | 0.38 nM | Reporter Bioassay | [3][4]    |

Table 2: Example Dose-Response Data for MDX-124 ADCC Assay

| 0.001 $2.5 \pm 0.8$ 0.01 $8.1 \pm 1.2$ 0.1 $25.4 \pm 2.5$ 1 $55.2 \pm 4.1$ 10 $78.9 \pm 3.7$ 100 $85.3 \pm 2.9$ | MDX-124 Conc. (nM)       | % Specific Cytotoxicity (Mean ± SD) |
|-----------------------------------------------------------------------------------------------------------------|--------------------------|-------------------------------------|
| 0.1 $25.4 \pm 2.5$ 1 $55.2 \pm 4.1$ 10 $78.9 \pm 3.7$                                                           | 0.001                    | $2.5 \pm 0.8$                       |
| 1 55.2 ± 4.1 10 78.9 ± 3.7                                                                                      | 0.01                     | 8.1 ± 1.2                           |
| 10 78.9 ± 3.7                                                                                                   | 0.1                      | 25.4 ± 2.5                          |
|                                                                                                                 | 1                        | 55.2 ± 4.1                          |
| 100 85.3 ± 2.9                                                                                                  | 10                       | 78.9 ± 3.7                          |
|                                                                                                                 | 100                      | 85.3 ± 2.9                          |
| Isotype Control (100 nM) $3.1 \pm 0.9$                                                                          | Isotype Control (100 nM) | $3.1 \pm 0.9$                       |



Note: Data in Table 2 is illustrative and represents typical results expected from an ADCC assay as described in the protocol.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A therapeutic antibody targeting annexin-A1 inhibits cancer cell growth in vitro and in vivo -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. medannex.org [medannex.org]
- 7. medannex.org [medannex.org]
- 8. A therapeutic antibody targeting annexin-A1 inhibits cancer cell growth in vitro and in vivo -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding antibody-dependent cellular cytotoxicity | Abcam [abcam.com]
- 10. What is Antibody-Dependent Cellular Cytotoxicity (ADCC)? #separator\_sa #site\_title [evitria.com]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. stemcell.com [stemcell.com]
- To cite this document: BenchChem. [Application Notes and Protocols: MDX-124 Antibody-Dependent Cellular Cytotoxicity Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377698#mdx-124-antibody-dependent-cellularcytotoxicity-assay-protocol]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com